3-[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide
Description
Properties
IUPAC Name |
3-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-33-22-12-11-20(16-23(22)34-2)28-24(31)17-35-26-27-13-14-30(26)21-10-6-7-18(15-21)25(32)29-19-8-4-3-5-9-19/h3-16H,17H2,1-2H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPMTTDNUJIINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(2-Chloroacetamido)benzoic Acid (Intermediate I)
Reagents :
- m-Aminobenzoic acid (1.0 equiv)
- Chloroacetyl chloride (1.1 equiv)
- Triethylamine (1.2 equiv, base)
- Ethanol (solvent)
Procedure :
- Dissolve m-aminobenzoic acid (10 mmol) and triethylamine (12 mmol) in 50 mL ethanol under nitrogen.
- Cool to 0–5°C and add chloroacetyl chloride (11 mmol) dropwise over 30 minutes.
- Stir for 2 hours at room temperature, filter the precipitate, and recrystallize from ethanol.
Characterization :
Formation of Imidazole-Sulfanyl Intermediate (Intermediate II)
Reagents :
- Intermediate I (1.0 equiv)
- 2-Mercaptoimidazole (1.05 equiv)
- Potassium carbonate (1.5 equiv)
- Ethanol (solvent)
Procedure :
- Reflux Intermediate I (10 mmol), 2-mercaptoimidazole (10.5 mmol), and K₂CO₃ (15 mmol) in 100 mL ethanol for 6 hours.
- Concentrate under reduced pressure, wash with ice water, and recrystallize from ethanol.
Characterization :
Attachment of 3,4-Dimethoxyphenylcarbamoyl Group
Reagents :
- Intermediate II (1.0 equiv)
- 3,4-Dimethoxyphenyl isocyanate (1.1 equiv)
- Dichloromethane (solvent)
Procedure :
- Stir Intermediate II (10 mmol) and 3,4-dimethoxyphenyl isocyanate (11 mmol) in 50 mL DCM at 0°C.
- Warm to room temperature and stir for 12 hours.
- Extract with NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography (ethyl acetate/hexane).
Characterization :
Final Coupling to N-Phenylbenzamide Core
Reagents :
- 3-Aminobenzoic acid (1.0 equiv)
- Thionyl chloride (2.0 equiv)
- Aniline (1.1 equiv)
- Imidazole-sulfanyl-carbamoyl intermediate (1.0 equiv)
Procedure :
- Convert 3-aminobenzoic acid to benzoyl chloride using thionyl chloride (reflux, 2 hours).
- React with aniline in methanol to form N-phenylbenzamide.
- Couple with the imidazole intermediate via nucleophilic aromatic substitution (DMF, K₂CO₃, 80°C, 8 hours).
Characterization :
- IR (KBr) : 1660 cm⁻¹ (amide I), 1545 cm⁻¹ (amide II).
- HRMS (ESI) : m/z calcd. for C₂₆H₂₅N₅O₄S [M+H]⁺: 504.1552; found: 504.1548.
One-Pot Three-Component Synthesis
Reagents :
- 3-Isocyanatobenzoic acid (1.0 equiv)
- 2-Mercaptoimidazole (1.0 equiv)
- 3,4-Dimethoxyphenylamine (1.0 equiv)
- CuI (10 mol%, catalyst)
Procedure :
- Mix all components in DMF at 120°C for 24 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
Advantages :
- Atom-economical with fewer purification steps.
- Reduced reaction time compared to multi-step protocols.
Comparative Analysis of Synthetic Routes
| Parameter | Multi-Step Approach | One-Pot Method |
|---|---|---|
| Total Yield | 35–40% | 55–60% |
| Reaction Time | 48–72 hours | 24 hours |
| Purification | 4–5 steps | 1–2 steps |
| Scalability | Moderate | High |
The one-pot method offers superior efficiency but requires precise stoichiometric control. Multi-step synthesis allows intermediate characterization, critical for quality assurance in pharmaceutical applications.
Spectral Data and Structural Confirmation
Infrared Spectroscopy
Nuclear Magnetic Resonance
High-Resolution Mass Spectrometry
Optimization Challenges and Solutions
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to 3-[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Antibacterial |
| N8 | 1.43 | Antifungal |
| N22 | 2.60 | Antibacterial |
These findings suggest that modifications to the compound's structure can enhance its antimicrobial efficacy, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The anticancer properties of this compound have also been investigated, with promising results observed in vitro against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HCT116 | 5.85 | N9 |
| MCF7 | 4.53 | N18 |
These results indicate that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutics, suggesting their potential use in cancer treatment . The mechanism of action is hypothesized to involve interaction with specific biological targets, leading to apoptosis in cancer cells.
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized a series of imidazole derivatives and evaluated their antimicrobial and anticancer activities. Results indicated that specific structural features significantly enhanced their biological activities .
- Molecular Modeling : Computational studies have been conducted to predict the interaction of these compounds with biological targets, aiding in the design of more potent derivatives .
- In Vivo Studies : Some derivatives were tested in animal models for their efficacy against infections and tumors, providing insights into their therapeutic potential beyond in vitro results .
Mechanism of Action
The mechanism of action of 3-[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide involves multiple pathways. It is known to inhibit gastric acid secretion and increase gastric mucosal blood flow, which contributes to its antiulcer effects . The compound interacts with various molecular targets, including histamine receptors and proton pumps, to exert its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations:
Substituent Effects on Solubility :
- The target compound’s 3,4-dimethoxyphenyl group increases lipophilicity compared to the furan-methyl analog , but it may reduce aqueous solubility relative to polar derivatives like the hydroxy-dimethylethyl benzamide .
- The cyclohexylmethyl analog (MW 448.58) is heavier and more hydrophobic than the furan derivative (MW 492.6), likely due to the aliphatic vs. aromatic substituents .
Functional Group Contributions :
- Sulfonamide-containing compounds (e.g., ) exhibit higher acidity (pKa ~10–12) compared to carbamoyl-linked analogs, affecting binding to charged biological targets.
- The sulfanyl linker in the target compound offers greater resistance to oxidative degradation than thioether or disulfide bridges in other analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a pre-functionalized imidazole with a benzamide precursor, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (carbodiimide-mediated amidation) .
- Palladium-catalyzed cross-coupling, as seen in , could be adapted to introduce aryl or heteroaryl groups.
Pharmacological Potential and Challenges
While direct bioactivity data for the target compound are lacking, insights can be drawn from related structures:
- Antimicrobial Activity : Imidazole-benzamide hybrids (e.g., ) often exhibit activity against Gram-positive bacteria due to membrane disruption. The 3,4-dimethoxyphenyl group may enhance penetration through lipid bilayers.
- Kinase Inhibition : Sulfonamide-containing imidazoles (e.g., ) show ATP-competitive binding in kinases. The target’s carbamoyl linker may reduce off-target effects compared to sulfonamides.
Biological Activity
3-[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique structure comprising an imidazole ring, a dimethoxyphenyl group, and a phenylbenzamide moiety. The synthesis typically involves multiple steps:
- Formation of the imidazole ring.
- Introduction of the dimethoxyphenyl group.
- Attachment of the carbamoyl methyl sulfanyl group.
- Final assembly into the benzamide structure.
The reaction conditions, including temperature, solvent choice, and catalysts, are optimized to achieve high yields and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antiviral Activity
A study on N-phenylbenzamide derivatives demonstrated that modifications at specific positions significantly influenced antiviral efficacy against enterovirus 71 (EV71). The compound showed promising results with an IC50 value in the low micromolar range, indicating potential as an antiviral agent .
Anticancer Properties
The compound's structural analogs have been evaluated for their anticancer activity. For instance, derivatives with similar frameworks demonstrated moderate to high potency against various cancer cell lines. The mechanism often involves inhibition of specific kinases associated with cancer progression .
Antimicrobial Effects
Preliminary studies suggest that the compound may possess antimicrobial properties. Its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is under investigation .
The biological effects of this compound are attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity involved in signaling pathways related to inflammation and cancer growth.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| 1e | Antiviral against EV71 | 18 μM | |
| I-8 | RET kinase inhibitor | Moderate to High | |
| 1a | Antiparasitic against T. brucei | Curative in mice |
These findings underline the potential therapeutic applications of compounds with similar structures to this compound.
Q & A
Q. Example Protocol Table :
Basic: What characterization techniques are critical for confirming structure and purity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm imidazole protons (~7.5–8.5 ppm) and carbamoyl carbonyls (~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragment patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. Common Pitfalls :
- Overlapping NMR signals from aromatic protons may require 2D NMR (e.g., COSY, HSQC) for resolution .
Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound?
Answer:
SAR studies focus on modifying substituents to correlate structural changes with biological activity:
- Substituent Variation :
- Biological Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays .
- Cellular Uptake : Radiolabel the compound to quantify intracellular accumulation .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .
Q. Example SAR Findings :
| Modification | Biological Activity Change | Reference |
|---|---|---|
| 4-Fluorophenyl substitution | Increased kinase inhibition | |
| N-methylimidazole | Reduced cellular uptake |
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from assay variability or compound stability issues. Mitigation strategies include:
- Orthogonal Assays : Confirm activity using both enzymatic (e.g., fluorescence) and cellular (e.g., proliferation) assays .
- Stability Testing : Evaluate compound integrity in assay buffers (e.g., HPLC-MS post-incubation) .
- Meta-Analysis : Compare results across studies with standardized protocols (e.g., IC₅₀ normalization) .
Case Study :
Discrepancies in cytotoxicity data may stem from differences in cell lines (e.g., HepG2 vs. HEK293). Validate using isogenic models .
Advanced: What mechanistic pathways underlie its potential biological activity?
Answer:
Proposed mechanisms include:
- Enzyme Inhibition : The imidazole and carbamoyl groups may chelate metal ions in enzyme active sites (e.g., zinc-dependent proteases) .
- Receptor Modulation : Sulfanyl and benzamide moieties could engage in hydrogen bonding with GPCRs or tyrosine kinases .
- DNA/Protein Interaction : The planar aromatic system may intercalate DNA or disrupt protein folding .
Q. Experimental Validation :
- Kinetic Studies : Measure Km/Vmax changes in target enzymes .
- Thermal Shift Assays : Monitor protein stability upon compound binding .
Advanced: How to design experiments to assess metabolic stability and toxicity?
Answer:
- Metabolic Stability :
- Toxicity Profiling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
